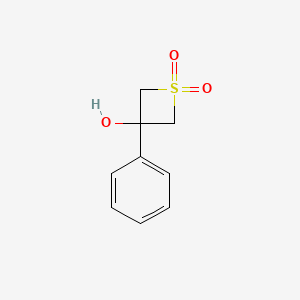

3-Hydroxy-3-phenylthietane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

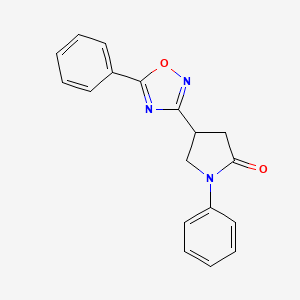

3-Hydroxy-3-phenylthietane 1,1-dioxide is a chemical compound with the molecular formula C9H10O3S . Its molecular weight is 198.24 .

Synthesis Analysis

The synthesis of 3-Hydroxy-3-phenylthietane 1,1-dioxide and similar compounds has been described in various studies . For instance, one study describes the preparation of a similar compound, 3-cyanothiete 1,1-dioxide, from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-phenylthietane 1,1-dioxide is represented by the SMILES notation O=S1(=O)CC(O)(c2ccccc2)C1 .Chemical Reactions Analysis

The reactivity of 3-Hydroxy-3-phenylthietane 1,1-dioxide and similar compounds has been explored in various studies . For example, one study demonstrated the reactivity of a similar compound, 3-cyanothiete 1,1-dioxide, in [3+2] and [4+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-3-phenylthietane 1,1-dioxide include a molecular weight of 198.24 and a molecular formula of C9H10O3S .Wirkmechanismus

Target of Action

The primary targets of 3-Hydroxy-3-phenylthietane 1,1-dioxide are serotonergic 5HT1A-receptors , 5HT2A/2C-receptors , and α2-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, anxiety, and cognition.

Mode of Action

3-Hydroxy-3-phenylthietane 1,1-dioxide interacts with its targets by stimulating serotonergic 5HT1A-receptors and/or blocking 5HT2A/2C-receptors and/or α2-adrenergic receptors . This interaction results in changes in neurotransmission, which can have antidepressant effects .

Biochemical Pathways

The compound affects serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . . The downstream effects of these pathways include mood regulation and cognitive function.

Result of Action

The molecular and cellular effects of 3-Hydroxy-3-phenylthietane 1,1-dioxide’s action include a reduction in the number of head twitches induced by 5-HTP, a decrease in the duration of haloperidol catalepsy, attenuation of L-DOPA-induced hypothermia, and a reduction in the duration and severity of arecoline tremor . These effects are indicative of the compound’s potential antidepressant properties .

Eigenschaften

IUPAC Name |

1,1-dioxo-3-phenylthietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQCAQZKDUQKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-phenylthietane 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)

![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)

![Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride](/img/structure/B2899172.png)

![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)

![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)